molecular formula C17H11F4N3O4S B2747362 N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide CAS No. 1396684-86-8

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide

Cat. No. B2747362
CAS RN: 1396684-86-8
M. Wt: 429.35
InChI Key: SDWYBSLHZPORAD-UHFFFAOYSA-N
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Description

N-(2-(2-fluorophenoxy)pyrimidin-5-yl)-4-(trifluoromethoxy)benzenesulfonamide, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme involved in the signaling pathways of B cells and other immune cells, and its inhibition has been shown to have therapeutic potential in various diseases, including cancer and autoimmune disorders.

Scientific Research Applications

Spectroscopic and Molecular Structure Investigation

Sulfonamide derivatives have been extensively studied for their structural and spectroscopic properties. For instance, studies on sulfamethazine Schiff-base compounds reveal insights into their molecular structure, stability, and electronic properties through both experimental and quantum chemical calculations. These investigations highlight the importance of hyperconjugative interactions, charge delocalization, and intramolecular hydrogen bonding, which are crucial for understanding the behavior of sulfonamide compounds in various applications (Mansour & Ghani, 2013).

Herbicidal Applications

Research into new fluoro intermediates for herbicidal sulfonylureas underscores the synthesis of pyrimidine and triazine intermediates, highlighting the role of sulfonamide derivatives in developing selective herbicides for agriculture (Hamprecht et al., 1999). These compounds exhibit selectivity in wheat and cotton due to their sulfone metabolization and combination with lipophilic moieties, demonstrating their potential in enhancing agricultural productivity.

Antitumor and Antibacterial Agents

The synthesis and bioactivity studies of new benzenesulfonamides reveal their potential as cytotoxic agents and carbonic anhydrase inhibitors. These compounds have shown interesting cytotoxic activities and strong inhibition of human cytosolic isoforms, indicating their promise in anti-tumor activity studies (Gul et al., 2016).

Photodynamic Therapy

The development of zinc(II) phthalocyanine derivatives substituted with benzenesulfonamide units containing Schiff base highlights their potential in photodynamic therapy (PDT). These compounds exhibit favorable fluorescence, singlet oxygen production, and photostability, making them promising candidates for alternative cancer treatment strategies (Öncül et al., 2022).

Antimicrobial and Anticancer Evaluation

Novel sulfonamide derivatives have been synthesized and evaluated for their antimicrobial, anticancer, and antiviral activities. These studies offer insights into the structure-activity relationships and potential therapeutic applications of sulfonamide compounds in combating various diseases and pathogens (Kumar et al., 2012; Kumar et al., 2014).

properties

IUPAC Name

N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F4N3O4S/c18-14-3-1-2-4-15(14)27-16-22-9-11(10-23-16)24-29(25,26)13-7-5-12(6-8-13)28-17(19,20)21/h1-10,24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDWYBSLHZPORAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)OC2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F4N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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